![molecular formula C82H98O2 B12558721 11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol CAS No. 147199-84-6](/img/structure/B12558721.png)
11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol is a complex organic compound with the molecular formula C82H98O2 . This compound is characterized by its unique structure, which includes multiple pentylphenyl groups attached to an ethynyl backbone, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol typically involves multiple steps, starting with the preparation of the pentylphenyl ethynyl intermediates. These intermediates are then reacted with a phenoxy-undecanol derivative under controlled conditions to form the final product. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy or pentyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may interact with cellular receptors or enzymes, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Undecanol: A simpler alcohol with a similar undecanol backbone but lacking the complex pentylphenyl ethynyl groups.
4-Pentylphenol: Contains the pentylphenyl group but lacks the ethynyl and undecanol components.
Phenoxyethanol: A related compound with a phenoxy group but simpler structure.
Uniqueness
11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol is unique due to its complex structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
147199-84-6 |
|---|---|
Molekularformel |
C82H98O2 |
Molekulargewicht |
1115.6 g/mol |
IUPAC-Name |
11-[2,3,4,5,6-pentakis[2-(4-pentylphenyl)ethynyl]phenoxy]undecan-1-ol |
InChI |
InChI=1S/C82H98O2/c1-6-11-23-30-67-35-45-72(46-36-67)55-60-77-78(61-56-73-47-37-68(38-48-73)31-24-12-7-2)80(63-58-75-51-41-70(42-52-75)33-26-14-9-4)82(84-66-29-22-20-18-16-17-19-21-28-65-83)81(64-59-76-53-43-71(44-54-76)34-27-15-10-5)79(77)62-57-74-49-39-69(40-50-74)32-25-13-8-3/h35-54,83H,6-34,65-66H2,1-5H3 |
InChI-Schlüssel |
QSHWOQJAVQUAQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCC)C#CC4=CC=C(C=C4)CCCCC)OCCCCCCCCCCCO)C#CC5=CC=C(C=C5)CCCCC)C#CC6=CC=C(C=C6)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)
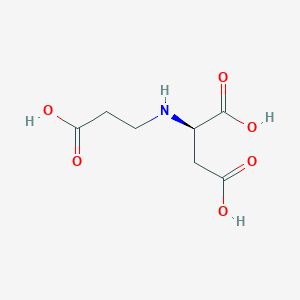
![3-[2-(2-Phenylethenyl)phenyl]propan-1-amine](/img/structure/B12558649.png)
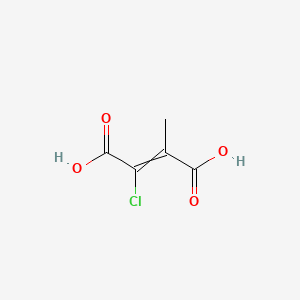
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)


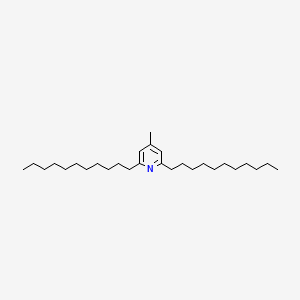
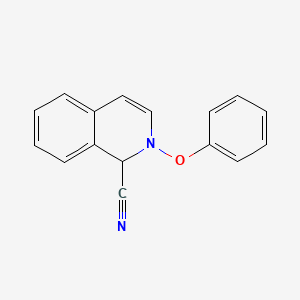
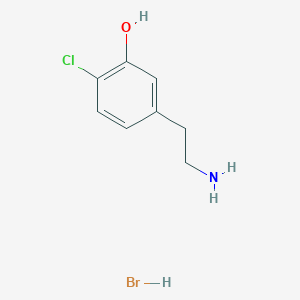
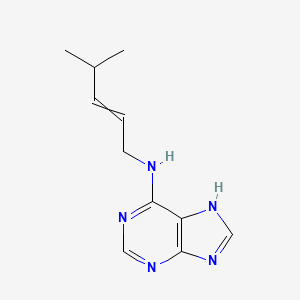


![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
